molecular formula C16H23NO4 B1392645 N-[4-(Heptyloxy)benzoyl]glycine CAS No. 1243088-22-3

N-[4-(Heptyloxy)benzoyl]glycine

Cat. No.: B1392645
CAS No.: 1243088-22-3
M. Wt: 293.36 g/mol
InChI Key: LSABJRVELOBTBE-UHFFFAOYSA-N
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Description

N-[4-(Heptyloxy)benzoyl]glycine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a heptyloxy group attached to the benzoyl moiety, which is further linked to a glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Heptyloxy)benzoyl]glycine typically involves the reaction of 4-(heptyloxy)benzoic acid with glycine in the presence of coupling agents. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 4-(heptyloxy)benzoic acid and the amino group of glycine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Heptyloxy)benzoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides (RO⁻) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(heptyloxy)benzaldehyde or 4-(heptyloxy)benzoic acid.

    Reduction: Formation of 4-(heptyloxy)benzyl alcohol.

    Substitution: Formation of various alkoxy-substituted benzoyl glycine derivatives.

Scientific Research Applications

N-[4-(Heptyloxy)benzoyl]glycine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(Heptyloxy)benzoyl]glycine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The heptyloxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The benzoyl and glycine moieties can participate in hydrogen bonding and other interactions with biological macromolecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Methoxy)benzoyl]glycine
  • N-[4-(Ethoxy)benzoyl]glycine
  • N-[4-(Butoxy)benzoyl]glycine

Uniqueness

N-[4-(Heptyloxy)benzoyl]glycine is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties compared to its shorter alkoxy analogs. The longer heptyloxy chain can enhance the compound’s hydrophobicity, potentially affecting its solubility, membrane permeability, and interaction with hydrophobic regions of biological targets. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

2-[(4-heptoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)16(20)17-12-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSABJRVELOBTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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